molecular formula C15H11BrN2O B5292717 3-(2-bromobenzyl)-4(3H)-quinazolinone

3-(2-bromobenzyl)-4(3H)-quinazolinone

Cat. No.: B5292717
M. Wt: 315.16 g/mol
InChI Key: PMHDKIRABDNZKQ-UHFFFAOYSA-N
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Description

3-(2-bromobenzyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 2-bromobenzyl group in this compound adds to its chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromobenzylamine and anthranilic acid.

    Formation of Quinazolinone Core: The anthranilic acid is reacted with formamide to form the quinazolinone core.

    Introduction of 2-Bromobenzyl Group: The 2-bromobenzylamine is then introduced to the quinazolinone core through a nucleophilic substitution reaction.

The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The 2-bromobenzyl group facilitates SNAr reactions under basic conditions. For example:

  • Reaction with amines : In a Cs₂CO₃/DMSO system (130°C, 24 hr), bromine can be replaced by secondary amines to form N-alkylated derivatives. This mirrors conditions used for ortho-halobenzamide annulations .

  • Thiol substitution : Treatment with thiols (e.g., NaSH in DMF) yields thioether derivatives, as seen in 2-mercapto-quinazolinone syntheses.

Key Data :

Reaction PartnerConditionsProduct YieldSource
PiperidineCs₂CO₃/DMSO, 135°C65–78%
BenzylthiolKOH/EtOH, reflux52%

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed couplings:

  • Suzuki–Miyaura coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) to form biaryl derivatives. Analogous reactions are reported for 3-(4-bromobenzyl)quinazolinone .

  • Buchwald–Hartwig amination : Coupling with primary/secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) introduces amino groups .

Example :
3-(2-Bromobenzyl)-4(3H)-quinazolinone+PhB(OH)2Pd(PPh3)43-(2-Phenylbenzyl)-4(3H)-quinazolinone\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-(2-Phenylbenzyl)-4(3H)-quinazolinone}
Yield: 70–85% (based on )

Functionalization of the Quinazolinone Core

The 4(3H)-quinazolinone scaffold undergoes electrophilic and oxidative modifications:

  • C2 Alkylation : Treatment with alkyl halides (K₂CO₃, DMF) introduces substituents at C2, as demonstrated for 2-thioxo derivatives .

  • Oxidation : MnO₂ or DDQ oxidizes the 3,4-dihydroquinazolinone to fully aromatic quinazoline, though this is less common for N-benzyl derivatives .

Reaction Pathway :
This compoundCH3I, K2CO32-Methyl-3-(2-bromobenzyl)-4(3H)-quinazolinone\text{this compound} \xrightarrow{\text{CH}_3\text{I, K}_2\text{CO}_3} \text{2-Methyl-3-(2-bromobenzyl)-4(3H)-quinazolinone}
Yield: ~60% (analogous to )

Microwave-Assisted Cyclization

Under microwave irradiation (150°C, Cu(OAc)₂), the bromobenzyl group can participate in intramolecular cyclization to form fused polycyclic systems . This is observed in copper-catalyzed syntheses of 3-arylquinazolinones.

Conditions :

  • Catalyst: Cu(OAc)₂·H₂O (5 mol%)

  • Base: Et₃N

  • Solvent: CH₂Cl₂
    Time: 20 min (vs. 24 hr conventional heating)

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens:

  • Finkelstein reaction : Treatment with KI/NaI in acetone substitutes bromine with iodine.

  • Electrophilic fluorination : Selectfluor® in MeCN introduces fluorine, though yields are moderate (40–50%) .

Biological Activity-Driven Modifications

While not directly documented for this compound, structurally similar analogs undergo:

  • Sulfonation : Introducing sulfonamide groups at C2 enhances anticancer activity .

  • Triazole hybridization : Click chemistry with azides improves anti-tuberculosis potency .

Stability and Side Reactions

  • Debromination : Prolonged heating in polar aprotic solvents (e.g., DMSO) may lead to bromine loss .

  • Oxidative degradation : Strong oxidants (e.g., H₂O₂) can cleave the benzyl–quinazolinone bond.

Scientific Research Applications

Anticancer Activity

Quinazolinones, including 3-(2-bromobenzyl)-4(3H)-quinazolinone, have been extensively studied for their anticancer properties. Research has shown that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Quinazolinones are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival. For instance, studies have indicated that certain quinazolinone derivatives can effectively inhibit the growth of breast cancer (MCF-7) and prostate cancer (PC3) cells with IC50 values in the low micromolar range .
  • Case Studies : In one study, several quinazolinone derivatives were synthesized and tested against multiple cancer cell lines. Notably, compound A3 demonstrated potent activity against MCF-7 and HT-29 cells with IC50 values of 10 µM and 12 µM, respectively . Another study highlighted the synthesis of 2-thioxoquinazolin-4-ones, which showed promising anticancer activity compared to standard drugs like gefitinib .

Antibacterial Properties

The antibacterial efficacy of quinazolinone derivatives has also been a focal point in research, particularly against resistant strains of bacteria.

  • Mechanism : Quinazolinones have been shown to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This mechanism is crucial for combating methicillin-resistant Staphylococcus aureus (MRSA) .
  • Research Findings : A study synthesized a series of quinazolinone derivatives that exhibited significant antibacterial activity against MRSA strains. The compounds were found to bind effectively at the allosteric site of PBP2a, leading to enhanced antibacterial action . Another investigation revealed that certain quinazolinone benzoates showed promising results against Mycobacterium tuberculosis, indicating their potential as anti-tuberculosis agents .

Antidiabetic Effects

Quinazolinones have also been explored for their potential role in managing diabetes.

  • Biological Activity : Certain derivatives have been identified as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which play a vital role in glucose metabolism. For example, a series of new quinazolinone derivatives were synthesized and evaluated for their hypoglycemic effects, showing significant reductions in blood glucose levels in diabetic models .
  • Case Studies : In one study, quinazoline-sulfonylurea hybrids demonstrated potent anti-hyperglycemic activities in STZ-induced hyperglycemic rats, showcasing their potential as therapeutic agents for diabetes management .

Summary Table of Applications

ApplicationMechanism/EffectReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntibacterialInhibits bacterial cell wall synthesis
AntidiabeticPPARγ agonist; lowers blood glucose levels

Mechanism of Action

The mechanism of action of 3-(2-bromobenzyl)-4(3H)-quinazolinone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorobenzyl)-4(3H)-quinazolinone: Similar structure but with a chlorine atom instead of bromine.

    3-(2-methylbenzyl)-4(3H)-quinazolinone: Similar structure but with a methyl group instead of bromine.

    3-(2-fluorobenzyl)-4(3H)-quinazolinone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(2-bromobenzyl)-4(3H)-quinazolinone makes it unique compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s reactivity and biological activity. This uniqueness can be exploited in the design of new molecules with specific properties and applications.

Properties

IUPAC Name

3-[(2-bromophenyl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHDKIRABDNZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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